Dimethylprotriptyline

Description

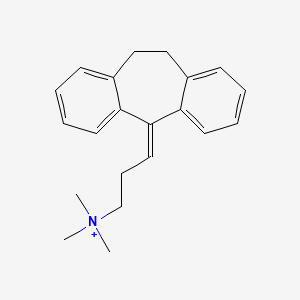

Structure

2D Structure

3D Structure

Properties

CAS No. |

55032-41-2 |

|---|---|

Molecular Formula |

C21H26N+ |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium |

InChI |

InChI=1S/C21H26N/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,8,14-16H2,1-3H3/q+1 |

InChI Key |

XYGIKHHONJMYDJ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |

Canonical SMILES |

C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |

Other CAS No. |

55032-41-2 |

Synonyms |

dimethylprotriptyline dimethylprotriptyline bromide dimethylprotriptyline chloride dimethylprotriptyline iodide N-methylamitriptyline N-trimethyl-3-(5H-dibenzo-(a,d)-cyclohepten-5-yl)propylamine |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of N,n Dimethylprotriptyline

Established Synthetic Pathways for N,N-Dimethylated Protriptyline (B1194169) Derivatives

The creation of N,N-dimethylprotriptyline originates from its precursor, protriptyline. The synthesis of protriptyline itself is a multi-step process, which serves as the foundation for subsequent derivatization.

A common pathway to synthesize protriptyline begins with 5H-dibenzo[a,d]cycloheptene (dibenzocycloheptatriene). google.comgoogle.com The process involves the deprotonation of this starting material, typically using a strong base like n-butyl lithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere and at low temperatures. google.comgoogle.com This is followed by coupling with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. google.com The resulting 5-(3-chloropropyl)-5H-dibenzo[a,d]cycloheptene intermediate is then subjected to nucleophilic substitution with methylamine (B109427) to yield protriptyline. google.comgoogle.com

Once protriptyline is obtained, the final step is the N,N-dimethylation to form the quaternary ammonium (B1175870) salt. This conversion is a type of N-alkylation known as quaternization. googleapis.com The secondary amine of protriptyline is reacted with a methylating agent. While specific documented syntheses for N,N-dimethylprotriptyline are not extensively detailed in readily available literature, the process would follow established principles of amine alkylation. This typically involves using an excess of a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to ensure complete dimethylation to the quaternary state. The nitrogen atom of the protriptyline acts as a nucleophile, attacking the methylating agent twice to form the N,N-dimethylprotriptyline cation.

Protriptyline is structurally a secondary amine, while its N-methylated analog, N-methylprotriptyline, is a tertiary amine. wikipedia.org The synthesis of N,N-dimethylprotriptyline involves the addition of two methyl groups to the nitrogen atom of protriptyline, resulting in a quaternary ammonium structure.

Table 1: Overview of Synthetic Pathway to N,N-Dimethylprotriptyline

| Step | Reactant(s) | Key Reagents | Product | Purpose |

| 1 | 5H-Dibenzo[a,d]cycloheptene | n-Butyl Lithium, Tetrahydrofuran | Deprotonated Intermediate | Formation of a nucleophilic carbon for coupling. |

| 2 | Deprotonated Intermediate | 1-Bromo-3-chloropropane | 5-(3-chloropropyl)-5H-dibenzo[a,d]cycloheptene | Introduction of the propyl side chain. |

| 3 | 5-(3-chloropropyl)-5H-dibenzo[a,d]cycloheptene | Methylamine | Protriptyline | Formation of the secondary amine precursor. |

| 4 | Protriptyline | Methylating Agent (e.g., Methyl Iodide) | N,N-Dimethylprotriptyline | Quaternization of the nitrogen atom. |

Chemical Modifications and Analog Design Principles for Quaternary Ammonium Scaffolds

The transformation of a tertiary or secondary amine into a quaternary ammonium compound (QAC) is a significant chemical modification that imparts a permanent positive charge, altering the molecule's physicochemical properties. mdpi.com The design of QACs like N,N-dimethylprotriptyline is guided by principles that balance hydrophilicity and lipophilicity, which are crucial for their interactions within biological systems. mdpi.comnih.gov

Key Design Principles:

Cationic Head and Hydrophobic Tail: QACs are characterized by a hydrophilic, positively charged nitrogen center (the "head") and one or more hydrophobic organic substituents (the "tail"). ug.edu.pl In N,N-dimethylprotriptyline, the quaternary nitrogen is the cationic head, while the large, tricyclic dibenzocycloheptene ring system constitutes the hydrophobic tail.

Hydrophilic-Lipophilic Balance (HLB): The effectiveness and properties of QACs are highly dependent on the balance between the hydrophilic head and the hydrophobic tail. nih.gov The quaternization of protriptyline significantly increases its hydrophilicity due to the permanent positive charge, while the bulky, nonpolar tricyclic system maintains significant lipophilicity.

Analog Design: Designing analogs of N,N-dimethylprotriptyline could involve several strategies. While the core structure is defined, modifications could theoretically include:

Altering Alkyl Chains: Replacing the N,N-dimethyl groups with longer or different alkyl chains (e.g., N,N-diethyl or N-methyl-N-propyl) would modify the steric bulk and lipophilicity around the cationic center.

The addition of a quaternary ammonium group has been shown in various contexts to enhance water solubility and biological activity. mdpi.com This principle is central to the design of derivatives like N,N-dimethylprotriptyline from their amine precursors.

Optimization of Reaction Conditions for N-Quaternization and Related Chemical Conversions

Optimizing the N-quaternization of protriptyline is critical for achieving a high yield and purity of the final product. The reaction conditions, including the choice of reagents, solvent, temperature, and reaction time, must be carefully controlled.

Choice of Reagents:

Methylating Agent: The selection of the methylating agent is crucial. Common choices include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). Methyl iodide is highly reactive, while dimethyl sulfate is less volatile and can sometimes offer better control.

Base: In some quaternization reactions, a non-nucleophilic base may be used to scavenge the acid byproduct (e.g., HI from methyl iodide), although for the quaternization of a free amine, it is often not necessary.

Solvent System: The choice of solvent can influence reaction rates and solubility of reactants and products. Polar aprotic solvents like tetrahydrofuran (THF) or acetone (B3395972) are often suitable. The use of ethanol (B145695) has also been described for quaternization reactions of other complex molecules. ug.edu.pl

Reaction Time and Temperature: Quaternization reactions can vary in duration. Some may be complete within hours, while others, particularly those with sterically hindered amines, may require longer reaction times, sometimes extending over a day or more. google.com The reaction temperature is typically kept moderate to avoid side reactions, though some processes may require heating to proceed at a reasonable rate. Steric hindrance from the bulky tricyclic scaffold of protriptyline could potentially slow the reaction, necessitating optimization of time and temperature. ug.edu.pl

Catalysis: Phase-transfer catalysts, such as tetrabutylammonium (B224687) iodide, can be employed to enhance the reaction rate, especially in biphasic systems. google.com Such catalysts facilitate the transfer of the nucleophile between phases to react with the electrophile.

Purification: After the reaction is complete, the resulting quaternary ammonium salt, being a solid, often precipitates out of the reaction mixture or can be precipitated by adding a non-polar solvent. Purification typically involves washing the crude product with a non-polar solvent like anhydrous ether to remove unreacted starting materials and byproducts, followed by recrystallization or chromatography if necessary. google.com

Table 2: Key Parameters for Optimization of N-Quaternization

| Parameter | Options/Considerations | Rationale |

| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | Governs reactivity and reaction profile. |

| Solvent | Tetrahydrofuran (THF), Ethanol, Acetone | Affects solubility of reactants and can influence reaction kinetics. ug.edu.pl |

| Temperature | Room Temperature to Reflux | Balances reaction rate against the potential for side reactions. |

| Reaction Time | Hours to Days | Depends on the reactivity and steric hindrance of the amine. ug.edu.plgoogle.com |

| Catalyst | Phase-Transfer Catalysts (e.g., Tetrabutylammonium Iodide) | Can accelerate the reaction rate in certain systems. google.com |

| Purification | Precipitation, Washing with non-polar solvents (e.g., ether), Recrystallization | Isolation of the pure quaternary ammonium salt. google.com |

Molecular and Cellular Mechanisms of Action of N,n Dimethylprotriptyline

Investigation of Ion Channel Interactions (e.g., Voltage-Gated Sodium and Potassium Channels) in Research Models

Research into the effects of N,N-Dimethylprotriptyline has identified it as a potential modulator of voltage-gated ion channels, which are critical for neuronal excitability.

Voltage-Gated Sodium and Calcium Channels: Patented research has classified N,N-Dimethylprotriptyline as a permanently charged, quaternary amine derivative capable of inhibiting voltage-gated sodium and calcium channels. nih.govepo.orggoogle.com These channels are responsible for the rapid depolarization phase of action potentials in excitable cells like neurons. nih.gov The proposed mechanism involves blocking these channels from inside the cell, which can reduce or prevent the release of pro-inflammatory chemicals from nociceptors (pain-sensing neurons). nih.govgoogle.com This has led to its investigation as a potential anti-inflammatory agent, particularly for neurogenic inflammation. nih.govgoogle.com As a permanently charged molecule, its ability to access intracellular binding sites may depend on the opening of other channels, such as Transient Receptor Potential (TRP) channels, in the cell membrane. google.com

Voltage-Gated Potassium Channels: The interaction of tricyclic compounds with potassium (K+) channels is also a significant area of research. These channels are crucial for repolarizing the cell membrane after an action potential. scribd.com Studies on related compounds, such as amitriptyline (B1667244), have shown that the uncharged form of the molecule is significantly more potent in blocking delayed-rectifier K+ currents (Kv) than the charged form. scribd.com For instance, N-methylamitriptyline, a permanently charged analogue structurally similar to N,N-Dimethylprotriptyline, was found to be a very weak inhibitor of Kv currents compared to amitriptyline itself. scribd.com This suggests that the permanent positive charge on the N,N-Dimethylprotriptyline molecule, due to its quaternary ammonium (B1175870) structure, might render it a less effective blocker of certain potassium channel subtypes compared to its parent compound, protriptyline (B1194169). However, direct comparative studies on Dimethylprotriptyline are not extensively detailed in the available literature.

Table 1: Comparative Ion Channel Effects of Related Tricyclic Compounds

| Compound | Channel Type | Effect | Potency/Observations | Source |

|---|---|---|---|---|

| Amitriptyline | Potassium (Kv) | Block | More potent at higher pH (less charged); K D = 11.9 µM at pH 7.4 | scribd.com |

| N-methylamitriptyline | Potassium (Kv) | Weak Block | 10 µM inhibited Kv by only 2% | scribd.com |

| N,N-Dimethylprotriptyline | Sodium/Calcium | Block/Inhibition | Listed as a permanently charged inhibitor | nih.govgoogle.com |

| Amitriptyline | Sodium (Voltage-gated) | State-dependent block | IC₅₀ (open channel) = 0.26 µM; IC₅₀ (inactivated) = 0.51 µM | nih.gov |

This table includes data from related compounds to provide context due to the limited specific quantitative data for N,N-Dimethylprotriptyline.

Ligand Binding and Receptor Interaction Profiles in In Vitro Systems

The interaction of a compound with various receptors and transporters is fundamental to its pharmacological profile. This is typically characterized using in vitro ligand binding assays to determine the compound's affinity for different molecular targets. wikipedia.orgresearchgate.net

For N,N-Dimethylprotriptyline, specific and comprehensive receptor binding data is scarce in publicly available literature. However, its profile can be inferred from its structural class. As a tricyclic compound, it is expected to interact with monoamine transporters. Its parent compound, protriptyline, is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and has lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

The addition of two methyl groups to the nitrogen atom, creating a quaternary amine, significantly alters the molecule's chemical properties, including its charge and steric bulk. This modification would likely change its binding affinity and selectivity profile compared to protriptyline. It is plausible that N,N-Dimethylprotriptyline retains some affinity for these monoamine transporters, but quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at these sites are not well-documented in the reviewed research. nih.gov

Neurochemical Modulation and Neurotransmitter System Interactions in Preclinical Paradigms

The interaction of N,N-Dimethylprotriptyline with ion channels and potentially monoamine transporters suggests it would modulate neurotransmitter systems in preclinical models. nih.govpsychiatryinvestigation.org Tricyclic antidepressants and triple reuptake inhibitors (TRIs) are known to exert their effects by increasing the synaptic concentrations of serotonin, norepinephrine, and/or dopamine. wikipedia.orgmedicalnewstoday.com

Intracellular Signaling Pathway Perturbations in Cell Culture Studies

The binding of a ligand to a receptor or the modulation of an ion channel initiates a cascade of intracellular signaling events that ultimately determine the cell's response. creative-proteomics.com These pathways often involve second messengers like calcium (Ca2+) and the activation of protein kinases. cusabio.comcellsignal.comfujifilmcdi.com

Direct research on the specific intracellular signaling pathways perturbed by N,N-Dimethylprotriptyline in cell culture studies is limited. However, based on its known molecular targets, several downstream effects can be anticipated:

Calcium Signaling: By blocking voltage-gated calcium channels, N,N-Dimethylprotriptyline would be expected to directly reduce the influx of extracellular calcium that occurs in response to membrane depolarization. nih.govnih.gov This would impact numerous calcium-dependent processes, including neurotransmitter release, gene expression, and enzyme activation.

Protein Kinase Cascades: The modulation of monoamine receptors, which are often G-protein coupled receptors (GPCRs), typically leads to the activation or inhibition of downstream kinase pathways such as the Protein Kinase A (PKA) and Mitogen-Activated Protein Kinase (MAPK) pathways. youtube.comnih.govfrontiersin.org For example, the p38 MAPK pathway is responsive to cellular stress and is involved in apoptosis and inflammation. wikipedia.org While it is plausible that this compound could influence these pathways, specific cell culture studies demonstrating these perturbations have not been identified in the reviewed literature.

Further research using modern proteomics and live-cell imaging in relevant cell culture models would be necessary to fully elucidate the specific intracellular signaling signature of N,N-Dimethylprotriptyline. nih.govyoutube.com

Preclinical Pharmacodynamics and Pharmacokinetics of N,n Dimethylprotriptyline

In Vitro Pharmacological Characterization in Cellular and Tissue Models

The in vitro pharmacological effects of dimethylprotriptyline have been investigated primarily through its interaction with ion channels. As a member of the tricyclic compound family, its activity on neuronal ion channels provides insight into its potential mechanisms of action at a cellular level.

One key study focused on the blockade of potassium (K+) currents in dissociated rat sympathetic neurones using whole-cell voltage-clamp recording. nih.gov This research identified this compound as a substance capable of blocking potassium channels. nih.gov These channels are crucial for neuronal repolarization, and their blockade can prolong the duration of action potentials. drugbank.comwikipedia.org The study was part of a broader investigation into the effects of tricyclic compounds, including amitriptyline (B1667244) and cyproheptadine, on both delayed-rectifier (Kv) and transient (KA) potassium currents. nih.gov The research highlighted that the uncharged form of these weak base compounds is significantly more potent in blocking Kv channels than the charged form. nih.gov this compound is listed as a tricyclic antidepressant and an analogue of protriptyline (B1194169) used in these pharmacological investigations. nih.gov

Table 1: In Vitro Pharmacological Data for this compound and Related Compounds

| Compound | Model System | Target | Effect | Source |

|---|---|---|---|---|

| This compound | Rat isolated sympathetic neurones | Potassium Channels | Blockade of potassium currents | nih.gov |

| Amitriptyline | Rat isolated sympathetic neurones | Delayed-rectifier K+ current (Kv) | Blockade (KD = 11.9 µM at pH 7.4) | nih.gov |

| Cyproheptadine | Rat isolated sympathetic neurones | Delayed-rectifier K+ current (Kv) | Inhibition (KD = 2.2 µM) | nih.gov |

In Vivo Studies on Model Organisms for Mechanistic Elucidation (e.g., animal models)

While specific in vivo studies focusing on the mechanistic elucidation of N,N-dimethylprotriptyline are not extensively documented, research on its parent compound, protriptyline, in animal models offers valuable insights. Animal models are essential in preclinical research to understand how a substance behaves in a complex living organism, providing data on efficacy, mechanism of action, and pharmacokinetics. upenn.eduatlantic-bone-screen.comscitechnol.com

Studies on protriptyline in rats and mice have demonstrated that the compound rapidly penetrates the brain. wikipedia.org This is a critical characteristic for a centrally acting agent. Furthermore, the drug found within the brain is almost entirely the unchanged parent compound, indicating it effectively crosses the blood-brain barrier to reach its site of action. wikipedia.org

Long-term administration of protriptyline to Wistar rats has been shown to alter the metabolism of phospholipids (B1166683) in the brain. nih.gov A study involving daily injections of protriptyline over 13 weeks revealed significant changes in the content of various phospholipids, including phosphatidylinositol and phosphatidic acid. nih.gov The research also noted alterations in the incorporation of phosphorus-32 (B80044) (³²P) into different phospholipid classes, suggesting that chronic treatment modifies the biological function of phospholipids within brain cell membranes. nih.gov Given that N,N-dimethylprotriptyline is a direct analogue, it may exhibit similar effects on neuronal membrane components and brain lipid metabolism.

Absorption, Distribution, and Elimination Pathways in Preclinical Systems

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and elimination (ADME), is fundamental to understanding its disposition in the body. nih.gov For N,N-dimethylprotriptyline, specific ADME data is limited, but the profile of protriptyline and the general characteristics of tricyclic antidepressants (TCAs) provide a strong predictive framework.

TCAs are generally characterized by a large volume of distribution and extensive protein binding. pharmgkb.orgnih.gov Preclinical studies with protriptyline show it is effectively absorbed from the gastrointestinal tract and is quickly taken up by tissues. wikipedia.org This rapid sequestration into tissues results in relatively low plasma concentrations after administration. wikipedia.org

The distribution of protriptyline is marked by its ability to rapidly penetrate the brain in animal models such as mice and rats. wikipedia.org Elimination of TCAs and their metabolites primarily occurs via the kidneys. pharmgkb.orgnih.gov For protriptyline, only a small quantity of the unchanged drug is excreted in the urine of dogs and rabbits, indicating that it is extensively metabolized before excretion. wikipedia.org The polar metabolites formed during biotransformation are more water-soluble, facilitating their renal clearance. pharmgkb.orgnih.gov

Biotransformation and Metabolite Profiling Studies

Biotransformation is the process by which the body enzymatically modifies chemical compounds, which is crucial for their elimination. This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov

The metabolism of TCAs is extensive and occurs mainly in the liver. pharmgkb.orgnih.gov The primary enzymes responsible belong to the cytochrome P450 (CYP) superfamily. pharmgkb.orgnih.gov As a tertiary amine, N,N-dimethylprotriptyline would be expected to follow the established metabolic pathways for other tertiary amine TCAs like imipramine (B1671792) and amitriptyline. researchgate.netpharmgkb.org

The principal Phase I metabolic pathways for TCAs include:

N-Demethylation: For tertiary amines, this involves the removal of a methyl group to form a pharmacologically active secondary amine metabolite. researchgate.netpharmgkb.org In this case, N,N-dimethylprotriptyline would be demethylated to protriptyline.

Hydroxylation: This is a key pathway for both tertiary and secondary amine TCAs, primarily catalyzed by the enzyme CYP2D6. nih.govpharmgkb.org The aromatic ring system is a common site for hydroxylation.

N-Oxidation: An alternative pathway can involve the oxidation of the nitrogen atom. An in vitro study using a rabbit liver microsomal system identified a hydroxylamine (B1172632) derivative as a metabolite of protriptyline. karger.com

Epoxidation: The same in vitro study also identified 10,11-epoxides of protriptyline and its desmethyl analogue as major metabolites in rat urine, indicating oxidation across the central seven-membered ring's double bond. karger.com

The main enzymes involved in TCA metabolism are CYP2D6 and CYP2C19, with contributions from CYP1A2 and CYP3A4, particularly for the N-demethylation step. nih.govpharmgkb.orgdrugbank.com Following Phase I reactions, the resulting hydroxylated metabolites can undergo Phase II conjugation, typically with glucuronic acid, to form highly polar glucuronide conjugates that are readily excreted in the urine. researchgate.netpharmgkb.org

Table 2: Predicted Metabolic Pathways for N,N-Dimethylprotriptyline

| Metabolic Pathway | Precursor | Product | Key Enzymes (General for TCAs) | Source |

|---|---|---|---|---|

| N-Demethylation | N,N-Dimethylprotriptyline (tertiary amine) | Protriptyline (secondary amine) | CYP2C19, CYP3A4, CYP1A2 | nih.govpharmgkb.org |

| Aromatic Hydroxylation | Protriptyline | Hydroxy-protriptyline | CYP2D6 | nih.govpharmgkb.org |

| N-Oxidation | Protriptyline | Protriptyline-hydroxylamine | Hepatic microsomal enzymes | karger.com |

| Epoxidation | Protriptyline | 10,11-epoxide of protriptyline | Hepatic microsomal enzymes | karger.com |

| Glucuronidation | Hydroxy-protriptyline | Protriptyline-glucuronide | UGTs (UDP-glucuronosyltransferases) | researchgate.netpharmgkb.org |

During the metabolic process, some compounds can be converted into chemically reactive intermediates. nih.gov These intermediates are typically highly reactive, transient species that can covalently bind to cellular macromolecules like proteins and DNA, which can be a mechanism of toxicity. nih.gov The formation of such intermediates is an important area of investigation in drug development. lhasalimited.org

While there is no direct evidence of reactive intermediates from N,N-dimethylprotriptyline, studies on its parent compound, protriptyline, offer clues. The formation of a hydroxylamine metabolite of protriptyline has been identified in vitro. karger.com Hydroxylamine derivatives of aromatic amines are often considered potentially reactive, as they can be further oxidized to unstable and highly reactive nitroso-derivatives or undergo other transformations to form electrophilic species. The formation of epoxides, as also seen with protriptyline, represents another class of potentially reactive intermediates that can react with cellular nucleophiles. karger.com Further investigation would be required to determine if these or other reactive intermediates are formed from N,N-dimethylprotriptyline and to assess their biological significance.

Compound Reference Table

| Compound Name |

|---|

| N,N-Dimethylprotriptyline |

| Protriptyline |

| Amitriptyline |

| Imipramine |

| Nortriptyline |

| Desipramine |

| Cyproheptadine |

| Phosphatidylinositol |

| Phosphatidic acid |

| Protriptyline-hydroxylamine |

| 10,11-epoxide of protriptyline |

| Protriptyline-glucuronide |

Analytical Techniques for N,n Dimethylprotriptyline Research

Chromatographic Methodologies

Chromatography is a fundamental technique for separating components of a mixture. In the context of N,N-Dimethylprotriptyline research, several chromatographic methods are particularly valuable.

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For ionizable compounds like N,N-Dimethylprotriptyline, which is a tertiary amine and thus positively charged at acidic pH, ion-pairing chromatography is often employed. This technique introduces an ion-pairing reagent into the mobile phase. chromatographyonline.comtechnologynetworks.com This reagent is typically a hydrophobic ion with an opposite charge to the analyte. chromatographyonline.com For the positively charged N,N-Dimethylprotriptyline, an anionic ion-pairing agent, such as an alkylsulfonate, would be used. chromatographyonline.com

The ion-pairing reagent forms a neutral, hydrophobic ion pair with the charged analyte. technologynetworks.com This interaction increases the analyte's affinity for the nonpolar stationary phase (commonly C8 or C18) in reversed-phase HPLC, leading to enhanced retention and improved separation from other components in the sample. technologynetworks.comchromatographyonline.com The concentration of the ion-pairing reagent is a critical parameter that must be optimized; too low a concentration may result in inadequate retention, while too high a concentration can lead to excessively long elution times. technologynetworks.com Mobile phases in ion-pair HPLC often consist of a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com

Table 1: Key Parameters in HPLC with Ion-Pairing for Amine Analysis

| Parameter | Description | Common Examples for Cationic Analytes |

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 (Octadecylsilane), C8 (Octylsilane) |

| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile/water, Methanol/water with buffer |

| Ion-Pairing Reagent | An oppositely charged ion added to the mobile phase to form a neutral complex with the analyte. | Alkylsulfonates (e.g., heptanesulfonic acid), Perfluorinated carboxylic acids (e.g., trifluoroacetic acid) chromatographyonline.com |

| Detector | The component that measures the analyte as it elutes from the column. | UV-Vis Detector, Mass Spectrometer (MS) |

Capillary Electrophoresis and Microchip Electrophoresis Applications

Capillary electrophoresis (CE) and its miniaturized form, microchip electrophoresis (MCE), are powerful separation techniques based on the differential migration of charged species in an electric field. nih.govmdpi.com These methods offer high efficiency, rapid analysis times, and require only minuscule sample volumes. mdpi.comnih.gov

In CE, a narrow-bore capillary is filled with a background electrolyte solution. When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio and the electroosmotic flow (EOF). For a cationic compound like N,N-Dimethylprotriptyline, its positive charge would cause it to move towards the cathode.

Microchip electrophoresis integrates the principles of CE onto a small chip, often made of glass or polymers like poly(dimethylsiloxane) (PDMS). mdpi.comnih.gov This miniaturization allows for even faster separations and the potential for integration of multiple analytical steps, such as sample injection, separation, and detection, on a single device. mdpi.comresearchgate.net Both CE and MCE are well-suited for the analysis of charged drugs and their metabolites in various biological fluids. mdpi.com

Advanced Separation Techniques for Derivatized Forms

In some instances, derivatization of N,N-Dimethylprotriptyline may be performed to enhance its detectability or improve its chromatographic behavior. Derivatization involves chemically modifying the analyte to introduce a new functional group. researchgate.net For example, a fluorescent tag could be added to allow for highly sensitive fluorescence detection.

Pre-column derivatization, where the reaction occurs before injection into the separation system, is a common approach. researchgate.net The resulting derivative may then be analyzed by advanced separation techniques. These can include various modes of chromatography and electrophoresis. praterindustries.comelsevier.com For instance, the introduction of a chiral derivatizing agent would allow for the separation of enantiomers on a non-chiral stationary phase.

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of chemical compounds, as well as for their quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of N,N-Dimethylprotriptyline. researchgate.netuniversalclass.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed. researchgate.netnih.gov Two-dimensional NMR experiments can further elucidate the connectivity between different parts of the molecule. NMR is highly reproducible and quantitative, making it a powerful tool for structural verification and purity assessment. researchgate.netnih.gov

Mass Spectrometry (MS) is another critical technique that provides information about the mass-to-charge ratio of ionized molecules. universalclass.com When coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), it becomes a highly sensitive and selective method for both qualitative and quantitative analysis. nih.govresearchgate.net In MS, N,N-Dimethylprotriptyline would be ionized, and the resulting molecular ion and its fragmentation pattern would serve as a chemical fingerprint for its identification. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its functional groups. universalclass.com The IR spectrum of N,N-Dimethylprotriptyline would show characteristic absorption bands for its various structural features, such as C-H bonds, aromatic rings, and C-N bonds, providing confirmatory structural information. nih.gov

Table 2: Spectroscopic Techniques for N,N-Dimethylprotriptyline Analysis

| Technique | Information Provided | Application in Research |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms. researchgate.net | Structural confirmation, purity analysis, identification of related substances. |

| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. universalclass.com | Identification, quantification, metabolite identification when coupled with chromatography. |

| Infrared Spectroscopy | Presence of specific functional groups. universalclass.com | Confirmatory identification, comparison with reference standards. |

Electrochemical Detection and Quantitative Analysis Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the quantitative analysis of electroactive compounds like N,N-Dimethylprotriptyline. iapchem.org These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.govmdpi.com

Various types of electrodes, such as glassy carbon, carbon paste, or chemically modified electrodes, can be used to enhance the sensitivity and selectivity of the detection. iapchem.orgnih.gov Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the electrochemical behavior of N,N-Dimethylprotriptyline and to develop quantitative methods. nih.gov Electrochemical sensors can be particularly advantageous for their potential for miniaturization and use in portable analytical devices for on-site analysis. nih.govmdpi.com The development of such sensors often involves modifying the electrode surface with materials like nanomaterials to improve performance. mdpi.com

Sample Preparation and Matrix Effects in Research Assays

The analysis of N,N-Dimethylprotriptyline in real-world samples, especially biological matrices like blood or urine, requires careful sample preparation to remove interfering substances. bataviabiosciences.com The "matrix effect" refers to the alteration of the analytical signal of the analyte due to the presence of other components in the sample. bataviabiosciences.comnih.gov This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. nih.gov

Common sample preparation techniques include:

Protein Precipitation: Often used for plasma or serum samples to remove proteins that can interfere with the analysis.

Liquid-Liquid Extraction (LLE): Separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly effective cleanup method where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. researchgate.net

Proper sample preparation is crucial to minimize matrix effects. nih.govchromatographyonline.com The choice of method depends on the nature of the sample matrix and the analytical technique being used. biotage.com For instance, in LC-MS/MS analysis, thorough sample cleanup is essential to prevent ion suppression or enhancement in the mass spectrometer's source. nih.govchromatographyonline.com

Structure Activity Relationship Sar Studies of N,n Dimethylprotriptyline and Analogues

Systematic Modification of the N,N-Dimethylprotriptyline Scaffold and its Parent Compound

The chemical architecture of N,N-Dimethylprotriptyline is characterized by a 5H-dibenzo[a,d]cycloheptene tricyclic system linked to an N,N-dimethylpropylamine side chain. oup.comwikipedia.org SAR studies on this scaffold and its parent, protriptyline (B1194169) (a secondary amine), have elucidated the roles of its different components. oup.com

The Alkylamine Side Chain: The nature of the alkylamine side chain is a critical determinant of both potency and selectivity. Key modifications include:

Chain Length: A three-carbon propylene (B89431) chain separating the tricyclic core from the nitrogen atom is generally optimal for activity in this class of compounds.

N-Alkylation: The degree of substitution on the terminal nitrogen atom significantly impacts selectivity. Secondary amines, such as protriptyline, tend to be more potent inhibitors of norepinephrine (B1679862) reuptake. nih.govnih.gov In contrast, tertiary amines, which would include N,N-Dimethylprotriptyline, generally exhibit more balanced or potent inhibition of both serotonin (B10506) and norepinephrine reuptake. nih.gov This transition from a secondary to a tertiary amine represents a key structural modification from the parent compound.

Demethylation: Conversely, demethylated analogues of some TCAs are reported to be more potent in certain actions. nih.gov The primary amine congeners of protriptyline, however, have been found to have reduced activity compared to the parent compound. biomolther.org

Nuclear Substitution: The introduction of substituents onto the aromatic rings of the tricyclic system generally leads to a reduction in potency within the protriptyline series. biomolther.org This suggests that the unsubstituted aromatic rings of protriptyline and, by extension, N,N-Dimethylprotriptyline are preferred for their specific biological targets.

| Structural Modification | Observation | Impact on Activity |

|---|---|---|

| Tricyclic Core | Saturation of the 10,11-double bond | Alters conformation and can reduce potency biomolther.org |

| Alkylamine Chain | Variation in chain length from three carbons | Generally decreases potency |

| Nitrogen Substitution | Secondary Amine (e.g., Protriptyline) | Potent norepinephrine reuptake inhibition nih.govnih.gov |

| Tertiary Amine (e.g., N,N-Dimethylprotriptyline) | Typically more balanced or potent serotonin and norepinephrine reuptake inhibition nih.gov | |

| Aromatic Rings | Introduction of substituents | Generally reduces potency in the protriptyline series biomolther.org |

Identification of Key Pharmacophoric Elements for Modulating Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. longdom.orgrsc.orgscielo.org.co For TCAs like N,N-Dimethylprotriptyline, which target monoamine transporters, the key pharmacophoric elements for dual serotonin-norepinephrine reuptake inhibition have been extensively studied. wikipedia.org

The fundamental pharmacophore for this class of compounds includes:

Two Aromatic Rings: These form a significant hydrophobic region that engages with non-polar pockets within the transporter proteins. The relative orientation of these rings, dictated by the central seven-membered ring, is crucial. acs.org

A Protonatable Nitrogen Atom: The terminal amine group is typically protonated at physiological pH. This positively charged center is critical for a primary electrostatic interaction with a conserved acidic residue (aspartate) in the binding site of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). acs.org

A Specific Spatial Relationship: The distance and geometric arrangement between the hydrophobic core (represented by the aromatic rings) and the cationic amine are defining features. Computational models have revealed that the distances between the molecule's centroid and the centroids of its aromatic rings are key to the dual-targeting mechanism of serotonin-norepinephrine reuptake inhibitors (SNRIs). acs.orgnih.gov

In more detailed models, specific features like hydrogen bond acceptors and donors are also considered. nih.gov A 'folded' conformation, where the side chain brings the amine group in proximity to the tricyclic system, has been identified as important for the activity of some triple reuptake inhibitors. nih.gov

| Pharmacophoric Feature | Description | Role in Biological Activity |

|---|---|---|

| Hydrophobic Core | The tricyclic dibenzocycloheptene system | Engages with hydrophobic pockets in the transporter binding site acs.org |

| Cationic Center | The protonated terminal amine (N,N-dimethylammonium group) | Forms a key electrostatic interaction with an aspartate residue in the target transporter acs.org |

| Spatial Geometry | The three-dimensional distance and orientation between the hydrophobic core and the cationic center | Determines binding affinity and selectivity for SERT vs. NET acs.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govresearchgate.netmdpi.com These models are valuable for predicting the activity of new compounds and understanding the key properties that drive biological effects. nih.govoup.com

For TCAs, QSAR studies have been employed to model various endpoints. In one study analyzing the postmortem redistribution of ten different TCAs, a predictive QSAR model was developed. nih.govresearchgate.netoup.com The model demonstrated that properties such as lipophilicity , basicity , and certain energy parameters were significant contributors to the observed phenomena. researchgate.netoup.com Although this study did not directly model receptor binding, it highlights the physicochemical descriptors relevant to the behavior of this drug class.

In the development of QSAR models for antidepressant activity, descriptors often include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric/Topological Descriptors: These describe the size, shape, and branching of the molecule.

Lipophilicity Descriptors: Commonly represented by LogP, this descriptor is crucial for membrane permeability and binding to hydrophobic pockets.

A pharmacophore-based QSAR model for a series of TCAs and phenoxyphenylpropylamines was able to explain 64.2% of the variance in 5-HT receptor antagonism, demonstrating the predictive power of combining pharmacophoric and QSAR approaches. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) further refine these predictions by analyzing the 3D steric and electrostatic fields around the molecules. mdpi.comrsc.org Such models can generate contour maps that visualize regions where modifications would likely enhance or decrease activity, guiding the design of new analogues. rsc.org

| Descriptor Type | Example | Relevance to TCAs |

|---|---|---|

| Lipophilicity | LogP | Influences membrane transport and binding to hydrophobic targets researchgate.netoup.com |

| Electronic | Basicity (pKa), Dipole Moment | Crucial for the ionization state of the amine and electrostatic interactions researchgate.netoup.com |

| Energy Parameters | Heat of Formation, LUMO/HOMO energies | Correlates with molecular stability and reactivity oup.comresearchgate.netoup.com |

| Steric/Topological | Molecular Volume, Surface Area | Defines the fit of the molecule into the binding site oup.comresearchgate.net |

Stereochemical Considerations and Enantioselectivity in Research Applications

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action, as enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. tandfonline.comresearchgate.net Many TCAs are chiral compounds, and their interactions with biological targets are often stereoselective. longdom.org

Protriptyline itself does not possess a chiral center in its core structure or side chain. However, the introduction of substituents or modifications to the scaffold can create stereogenic centers. For many other antidepressants, chirality is a key determinant of activity. For example:

Fluoxetine is sold as a racemate, and its enantiomers are metabolized differently, with the S-norfluoxetine metabolite being a more potent SSRI than the R-norfluoxetine metabolite. nih.govnih.gov

Sertraline is marketed as a single pure enantiomer, (+)-cis-(1S,4S), as this form possesses the desired therapeutic activity. nih.gov

Citalopram was originally marketed as a racemate, but a "chiral switch" led to the marketing of its active S-enantiomer, escitalopram, which is responsible for the therapeutic effect. nih.gov

While specific enantioselectivity data for N,N-Dimethylprotriptyline is not prominent in the literature due to its achiral nature, the principles of stereochemistry are paramount in the design of new analogues. ethz.ch Should a modification to the N,N-Dimethylprotriptyline scaffold introduce a chiral center, it would be essential to separate and evaluate the individual enantiomers. Methods for stereoselective synthesis or chiral resolution would be necessary to determine if one enantiomer carries the desired activity while the other is inactive, less active, or contributes to unwanted side effects. ethz.chnih.govrsc.org The design of novel analogues based on the dibenzocycloheptene framework must therefore consider the potential for creating chiral molecules and the subsequent need for stereochemical evaluation.

Theoretical and Computational Chemistry Approaches to N,n Dimethylprotriptyline

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how N,N-Dimethylprotriptyline interacts with its biological targets. nih.govnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.inresearchgate.net This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as N,N-Dimethylprotriptyline, and a target protein. nih.govnih.gov The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. rasayanjournal.co.in For instance, in studies of similar compounds, molecular docking has been used to screen large libraries of molecules against specific receptors, like the 5-HT1A receptor, to identify potential leads. nih.gov The results of docking studies are often ranked by a scoring function, which estimates the binding free energy. rasayanjournal.co.in

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the compound-target interaction. nih.gov Unlike the static snapshot provided by molecular docking, MD simulations track the movements of atoms over time by solving Newton's laws of motion. nih.govweber.edu This allows for the study of the stability of the ligand-receptor complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules. nih.govplos.org Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. herbmedpharmacol.com Free energy calculations, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can be performed on MD trajectories to provide a more accurate estimation of binding affinity. nih.gov

Table 1: Hypothetical Molecular Docking and MD Simulation Data for N,N-Dimethylprotriptyline

| Parameter | Value | Interpretation |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -9.5 | Strong predicted binding to the target. |

| Interacting Residues | ASP98, TYR176, SER438 | Key amino acids forming hydrogen bonds and hydrophobic interactions. |

| Molecular Dynamics | ||

| RMSD of Protein-Ligand Complex (Å) | 1.5 | The complex remains stable throughout the simulation. |

| RMSF of Ligand (Å) | 0.8 | The ligand shows minimal movement within the binding pocket. |

| MM-GBSA Binding Free Energy (kcal/mol) | -55.2 | Favorable binding free energy, suggesting a stable complex. |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry, also known as molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to understand their electronic structure and reactivity. wikipedia.org These calculations involve solving the Schrödinger equation for the molecule of interest, which provides detailed information about electron distribution and energy levels. wikipedia.orgnorthwestern.edu

For N,N-Dimethylprotriptyline, quantum chemical calculations can be used to determine a variety of properties:

Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. scielo.org.mx

Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization. wikipedia.org

Reaction Mechanisms: Investigating the pathways and transition states of chemical reactions, such as metabolic transformations. wikipedia.org

Methods like Density Functional Theory (DFT) are commonly employed for these calculations due to their balance of accuracy and computational cost. scielo.org.mxmdpi.com The results of these calculations can provide insights into the molecule's stability, reactivity, and potential interaction sites.

Table 2: Hypothetical Quantum Chemical Properties of N,N-Dimethylprotriptyline (Calculated using DFT)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.1 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Influences solubility and intermolecular interactions. |

This table is for illustrative purposes and does not represent actual calculated data.

Predictive Modeling of Pharmacological and Metabolic Properties

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern drug discovery. biointerfaceresearch.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. biointerfaceresearch.com

Pharmacological Modeling: QSAR models can be developed to predict the pharmacological activity of N,N-Dimethylprotriptyline and related compounds. frontiersin.org This involves compiling a dataset of molecules with known activities, calculating a set of molecular descriptors (numerical representations of chemical structure), and then using statistical methods or machine learning to build a predictive model. biointerfaceresearch.comfrontiersin.org Such models can then be used to screen virtual libraries of compounds to identify new molecules with potentially improved activity. frontiersin.org

Metabolic Modeling: Predicting a drug's metabolism is crucial for its development. pharmajen.com In silico models can predict the sites of metabolism on a molecule, the enzymes responsible (e.g., cytochrome P450 isoforms), and the resulting metabolites. optibrium.comibm.com These predictions are based on various factors, including quantum mechanical calculations of atom reactivity and machine learning models trained on large datasets of known metabolic transformations. optibrium.com For N,N-Dimethylprotriptyline, these models could predict, for example, that the N-demethylation or hydroxylation of the dibenzocycloheptene ring are likely metabolic pathways.

Table 3: Example of a Predictive Model Output for N,N-Dimethylprotriptyline

| Predicted Property | Model Type | Prediction | Confidence |

| hERG Inhibition | QSAR | Active | High |

| CYP2D6 Metabolism | Machine Learning | Substrate | Medium |

| Blood-Brain Barrier Penetration | QSPR | High | High |

This table is for illustrative purposes and does not represent actual model predictions.

Data Mining and Cheminformatics for Related Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov Exploring the "chemical space" around N,N-Dimethylprotriptyline can lead to the discovery of novel compounds with similar or improved properties. nih.govchimia.ch

Chemical Space Exploration: The concept of chemical space encompasses all possible molecules. nih.gov By analyzing large chemical databases like PubChem nih.gov or ChEMBL ebi.ac.uk, researchers can identify compounds that are structurally similar to N,N-Dimethylprotriptyline. This can be achieved using various molecular fingerprints and similarity metrics. Visualizing this chemical space can help in understanding structure-activity relationships and identifying areas for new compound design. chemrxiv.org

Data Mining and Library Design: Data mining techniques can be applied to these large chemical databases to extract meaningful patterns and relationships. nih.gov This information can be used to design focused libraries of compounds for synthesis and testing. For example, by analyzing the properties of known tricyclic antidepressants, a virtual library of N,N-Dimethylprotriptyline analogs could be generated and then filtered based on predicted pharmacological and pharmacokinetic properties. nih.govunibe.ch This approach streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Future Directions and Emerging Research Avenues for N,n Dimethylprotriptyline

Development of Advanced Probes and Research Tools

To dissect the precise molecular interactions of N,N-Dimethylprotriptyline, the development of advanced chemical probes is a significant area of future research. These tools are essential for visualizing and quantifying the compound's behavior within complex biological systems.

Potential research tools include:

Radiolabeled Ligands: The synthesis of radiolabeled versions of N,N-Dimethylprotriptyline, for instance with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), would enable high-sensitivity binding assays. These can be used to quantify the affinity of the compound for its targets and to study its distribution in tissues and cells. For other tricyclic antidepressants, radiolabeled forms like [³H]imipramine have been instrumental in characterizing their binding sites. nih.gov

Fluorescent Probes: Attaching a fluorescent molecule to N,N-Dimethylprotriptyline could allow for real-time visualization of its localization and movement within living cells through techniques like confocal microscopy. This would provide spatial and temporal information about its interaction with cellular components. The development of specific fluorescent probes has been used to study the interaction of other tricyclic antidepressants with targets like acetylcholinesterase. researchgate.net

Photoaffinity Labels: These are probes designed to bind to a target and then, upon exposure to light, form a permanent covalent bond. This would allow for the irreversible labeling and subsequent identification of the specific proteins or other molecules that N,N-Dimethylprotriptyline interacts with, helping to uncover novel binding partners.

Affinity Chromatography Tools: Immobilizing N,N-Dimethylprotriptyline onto a solid support, such as chromatography beads, could be used to isolate its binding partners from a complex mixture of cellular proteins. This technique is a powerful method for identifying previously unknown targets.

| Probe Type | Description | Research Application | Example from Related Compounds |

|---|---|---|---|

| Radiolabeled Ligands | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C) into the molecule. | Quantitative binding assays, autoradiography, and pharmacokinetic studies. | [³H]imipramine used to study serotonin (B10506) transporter binding. nih.gov |

| Fluorescent Probes | Covalent attachment of a fluorophore to the molecule. | Live-cell imaging, fluorescence resonance energy transfer (FRET) studies. | Fluorescent probes for acetylcholinesterase interaction studies with TCAs. researchgate.net |

| Photoaffinity Labels | A probe that forms a covalent bond with its target upon photoactivation. | Identification and isolation of direct binding partners. | Used to identify binding sites on various receptors and transporters. |

| Affinity Chromatography | Immobilization of the compound on a solid support to "pull down" interacting proteins. | Discovery of novel protein targets from cell lysates. | Purification of receptors and enzymes. researchgate.net |

Exploration of Novel Biological Targets and Pathways

While N,N-Dimethylprotriptyline is structurally related to tricyclic antidepressants that primarily act on serotonin and norepinephrine (B1679862) reuptake, there is a significant interest in identifying other biological targets and pathways it may modulate. longdom.orgrsdjournal.org This exploration could reveal new mechanisms of action and potential therapeutic applications.

Future research in this area may focus on:

Off-Target Screening: Systematically screening N,N-Dimethylprotriptyline against a broad panel of receptors, ion channels, enzymes, and other proteins will help to create a comprehensive pharmacological profile. Studies on related tricyclic antidepressants like imipramine (B1671792) and amitriptyline (B1667244) have revealed interactions with α2A adrenergic receptors, suggesting that such "off-target" effects can be significant. nih.gov

Protein-Protein Interaction Modulation: Some small molecules can interfere with the interactions between proteins, a class of targets often considered "nondrugable". nih.gov Research could investigate whether N,N-Dimethylprotriptyline can disrupt specific protein-protein complexes involved in disease pathways.

Signaling Pathway Analysis: Investigating how N,N-Dimethylprotriptyline affects intracellular signaling cascades is crucial. This involves studying its impact on second messengers, protein kinases, and gene expression to understand its downstream cellular effects. For example, some tricyclics can induce receptor endocytosis through pathways independent of traditional G-protein signaling. nih.gov

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the biological effects of N,N-Dimethylprotriptyline, researchers are turning to systems biology. nih.govfrontiersin.org This involves integrating data from various "omics" fields to build comprehensive models of the compound's impact on cellular and organismal networks. nih.govresearchgate.net

Key approaches in this domain include:

Proteomics: This involves analyzing the entire set of proteins in a cell or tissue after exposure to N,N-Dimethylprotriptyline. It can reveal changes in protein expression and post-translational modifications, providing insights into the affected pathways. geneviatechnologies.com

Metabolomics: By studying the complete set of metabolites, metabolomics can show how the compound alters the metabolic state of a system. geneviatechnologies.comnih.gov This is particularly relevant for understanding energy metabolism and neurotransmitter synthesis. mdpi.com

Transcriptomics: This approach examines the effect of the compound on gene expression, identifying which genes are turned on or off in response to treatment.

Integrated Multi-Omics Analysis: The true power of this approach lies in combining data from proteomics, metabolomics, and transcriptomics. nih.govmdpi.com This integration can reveal complex relationships between gene expression, protein levels, and metabolic changes, providing a comprehensive picture of the drug's mechanism of action. nih.gov

| Omics Field | Focus of Study | Potential Insights |

|---|---|---|

| Proteomics | Changes in protein expression and modification. geneviatechnologies.com | Identification of affected enzymes, receptors, and structural proteins. |

| Metabolomics | Alterations in the profile of small-molecule metabolites. geneviatechnologies.comnih.gov | Understanding of impact on metabolic pathways like energy production and neurotransmitter synthesis. |

| Transcriptomics | Changes in gene expression (RNA levels). | Revealing the genetic and regulatory networks modulated by the compound. |

| Multi-Omics Integration | Combining data from all "omics" layers. nih.govmdpi.com | A holistic view of the compound's mechanism of action, from gene to function. |

Methodological Advancements in N,N-Dimethylprotriptyline Research

Progress in understanding N,N-Dimethylprotriptyline also relies on the continuous improvement of the methods used to study and synthesize it.

Areas for methodological advancement include:

Advanced Analytical Techniques: Developing more sensitive and specific methods for detecting and quantifying N,N-Dimethylprotriptyline and its metabolites in biological samples is crucial for pharmacokinetic and metabolomic studies. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are continually being refined for better resolution and lower detection limits. scribd.comresearchgate.netresearchgate.net N,N-Dimethylprotriptyline itself has been used as a counter-ion in certain specialized normal-phase ion-pair partition liquid chromatography applications. scribd.comrsc.org

Novel Synthesis Routes: The development of more efficient, cost-effective, and environmentally friendly methods for synthesizing N,N-Dimethylprotriptyline and its derivatives is an ongoing area of chemical research. This could facilitate the creation of new analogs for structure-activity relationship studies.

Computational Modeling and Simulation: Using computational chemistry, researchers can model the interaction of N,N-Dimethylprotriptyline with its targets at an atomic level. biotechmedjournal.comlongdom.org This can predict binding affinities, guide the design of new derivatives with improved properties, and help to interpret experimental data. nih.govlsuhsc.edunih.gov Such models can accelerate the discovery process by prioritizing which compounds to synthesize and test. researchgate.net

Q & A

Advanced Question: How can researchers resolve contradictions in this compound's efficacy data across different experimental models?

Methodological Answer: Contradictions often arise from differences in dosing regimens, species-specific metabolism, or assay sensitivity. Conduct a meta-analysis of existing data using tools like PRISMA guidelines to identify confounding variables . Validate findings through orthogonal assays (e.g., electrophysiology for synaptic plasticity vs. behavioral readouts) and adjust for covariates such as bioavailability differences between oral and intraperitoneal administration .

Basic Question: What protocols are essential for characterizing this compound's physicochemical properties?

Methodological Answer:

Follow IUPAC guidelines for compound characterization. Include:

- Spectroscopic data : NMR (¹H, ¹³C), mass spectrometry (LC-MS/MS) for structural confirmation.

- Physicochemical profiling : LogP (octanol-water partition coefficient), pKa, solubility in biorelevant media (e.g., FaSSIF/FeSSIF).

- Stability studies : Assess degradation under stress conditions (light, temperature, pH) using HPLC-UV .

Advanced Question: How can researchers optimize this compound's pharmacokinetic profile for CNS penetration?

Methodological Answer: Use computational modeling (e.g., QSPR or molecular dynamics) to predict blood-brain barrier (BBB) permeability. Validate with in situ brain perfusion models or microdialysis in rodents. Modify substituents (e.g., halogenation or alkyl chain length) to enhance lipophilicity while avoiding P-glycoprotein efflux. Pair with cytochrome P450 inhibition assays to assess metabolic stability .

Basic Question: What are the best practices for conducting a literature review on this compound's safety profile?

Methodological Answer:

Adopt systematic review frameworks (PICO or FINER criteria) to structure queries . Use databases like PubMed, Embase, and ToxNet with search strings combining terms: "this compound" AND ("adverse effects" OR "toxicity" OR "pharmacovigilance"). Screen results using tools like Covidence, and assess bias via ROBINS-I for observational studies .

Advanced Question: How can researchers address gaps in long-term safety data for this compound?

Methodological Answer: Design longitudinal cohort studies with matched controls, leveraging real-world data (RWD) from pharmacoepidemiological databases (e.g., FAERS, CPRD). Apply propensity score matching to adjust for confounders (age, comorbidities) and use sensitivity analyses to test robustness .

Basic Question: What methodologies are recommended for studying this compound's interactions with other CNS drugs?

Methodological Answer:

Use in vitro cytochrome P450 inhibition assays (CYP2D6, CYP3A4) to screen for metabolic interactions. Follow with in vivo pharmacokinetic studies in rodents, co-administering this compound with common CNS drugs (e.g., SSRIs, antipsychotics). Measure plasma concentrations via LC-MS/MS and model interactions using non-compartmental analysis .

Advanced Question: How can researchers quantify the clinical relevance of this compound's drug-drug interactions?

Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models incorporating in vitro inhibition constants (Ki) and human physiological parameters. Validate against clinical trial data or RWD. Stratify populations by genetic polymorphisms (e.g., CYP2D6 poor metabolizers) to predict interaction severity .

Basic Question: What statistical approaches are appropriate for analyzing this compound's dose-response relationships?

Methodological Answer:

Use nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data (e.g., behavioral scores), use non-parametric tests (Mann-Whitney U) or bootstrapping .

Advanced Question: How can machine learning improve predictive modeling of this compound's therapeutic outcomes?

Methodological Answer: Train neural networks on multi-omics datasets (transcriptomics, metabolomics) to identify biomarkers of response. Use SHAP values for interpretability and validate with cross-species validation (e.g., rodent-to-human translatability) .

Basic Question: How should researchers address ethical considerations in human trials involving this compound?

Methodological Answer:

Adhere to Declaration of Helsinki principles. Include informed consent protocols detailing risks (e.g., anticholinergic effects) and establish Data Safety Monitoring Boards (DSMBs) for interim analyses. Use stratified randomization to ensure equitable representation of subgroups (e.g., elderly patients) .

Advanced Question: What strategies mitigate bias in open-label trials of this compound?

Methodological Answer: Implement central blinded outcome adjudication and objective biomarkers (e.g., plasma metabolite levels) as co-primary endpoints. Use placebo run-in periods to exclude placebo responders and adjust for regression dilution bias .

Basic Question: What are the key elements of a data analysis plan for this compound preclinical studies?

Methodological Answer:

Predefine primary/secondary endpoints and statistical methods in the protocol. For behavioral data, use mixed-effects models to account for repeated measures. Include sensitivity analyses for outliers and missing data (e.g., multiple imputation) .

Advanced Question: How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?

Methodological Answer: Apply pathway enrichment analysis (e.g., GO, KEGG) to transcriptomic data and correlate with proteomic profiles using weighted gene co-expression networks (WGCNA). Validate hypotheses with CRISPR-Cas9 knockouts of candidate targets .

Basic Question: What guidelines ensure reproducibility in this compound synthesis and characterization?

Methodological Answer:

Document synthetic routes (e.g., Friedel-Crafts alkylation steps) with detailed reaction conditions (temperature, solvent purity). Characterize intermediates and final products via NMR, HRMS, and elemental analysis. Adhere to NIH guidelines for preclinical reporting .

Advanced Question: How can high-throughput screening (HTS) accelerate this compound derivative discovery?

Methodological Answer: Implement fragment-based drug design (FBDD) libraries and screen against target panels (e.g., GPCRs, ion channels) using fluorescence polarization or TR-FRET assays. Optimize hits with structure-activity relationship (SAR) guided by X-ray crystallography .

Basic Question: How should researchers structure a grant proposal for this compound-related studies?

Methodological Answer:

Follow NIH R01 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.